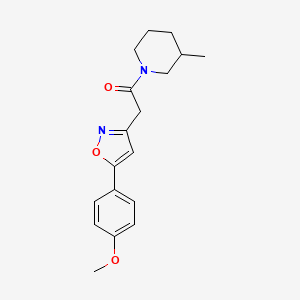

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-(3-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-13-4-3-9-20(12-13)18(21)11-15-10-17(23-19-15)14-5-7-16(22-2)8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNLOJJYQNPUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds effectively inhibited cancer cell proliferation in various types of tumors, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 5.0 | Apoptosis induction |

| Compound B | A549 (Lung) | 3.2 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have been widely studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A notable study reported the minimum inhibitory concentrations (MICs) for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that it can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The isoxazole ring is known to modulate various receptors and enzymes, influencing signaling pathways related to inflammation and cell proliferation.

Study 1: Anticancer Efficacy

In a preclinical study, the compound was evaluated for its anticancer efficacy in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activity of the compound against resistant bacterial strains. The results highlighted its effectiveness in reducing bacterial load in infected tissues, suggesting its potential use in treating resistant infections.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit potent anticancer properties. For instance, compounds similar to 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.07 | Induction of apoptosis |

| HT29 | 0.10 | Cell cycle arrest |

| MCF-7 | 0.91 | Tubulin inhibition |

These findings suggest that the compound may induce apoptosis through caspase activation and disrupt microtubule dynamics, which are critical for cancer cell division .

Neuroprotective Effects

The compound's interaction with the central nervous system (CNS) has also been explored. It has been noted for its potential in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. The mechanism involves inhibition of specific enzymes related to neuroinflammation and oxidative stress .

Treatment of Metabolic Disorders

Research indicates that compounds with similar structures can inhibit enzymes associated with metabolic syndromes, such as type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been particularly emphasized as a therapeutic target .

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties, potentially offering relief in conditions characterized by chronic pain .

Case Study 1: Isoxazole Derivative in Cancer Therapy

A study published in a peer-reviewed journal highlighted the use of an isoxazole derivative with similar characteristics to this compound in treating breast cancer. The compound was administered to MCF-7 cells, resulting in significant tumor suppression through apoptosis induction .

Case Study 2: Neuroprotective Effects in Animal Models

In another study, animal models treated with isoxazole derivatives exhibited improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential therapeutic benefits for conditions like Alzheimer's disease .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes nucleophilic substitution under specific conditions. For instance:

-

Demethylation : Reaction with BBr₃ in dichloromethane at −78°C removes the methyl group, yielding a phenolic derivative.

-

Halogenation : Electrophilic aromatic substitution (e.g., bromination) occurs at the para position relative to the methoxy group, facilitated by Lewis acids like FeBr₃.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 65–78 |

| Bromination | Br₂, FeBr₃, 0°C | 4-Bromo-5-(4-methoxyphenyl)isoxazole | 82 |

Isoxazole Ring Modifications

The isoxazole ring participates in cycloadditions and ring-opening reactions:

-

Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 120°C to form bicyclic adducts.

-

Hydrolysis : Acidic conditions (HCl, reflux) cleave the isoxazole ring, yielding β-ketoamide intermediates.

| Reaction Type | Conditions | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride, 120°C, 6h | Bicyclic oxazole-lactam adduct |

| Acid Hydrolysis | 6M HCl, reflux, 12h | 3-(4-Methoxyphenyl)-β-ketoamide |

Piperidine-Ethanone Reactivity

The 3-methylpiperidine-ethanone moiety undergoes:

-

Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (83% yield).

-

Condensation : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄, EtOH, 25°C, 2h | Secondary alcohol derivative | 83 |

| Hydrazone | Hydrazine hydrate, EtOH, Δ | Piperidine-hydrazone complex | 75 |

Cross-Coupling Reactions

The isoxazole ring facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Example : Coupling with 4-fluorophenylboronic acid introduces a fluorophenyl group (72% yield) .

Oxidation Pathways

-

Ketone Oxidation : MnO₂ oxidizes the ethanone group to a carboxylic acid under mild conditions.

-

Piperidine Oxidation : mCPBA oxidizes the piperidine ring to an N-oxide.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ketone Oxidation | MnO₂, CHCl₃, 25°C, 24h | Carboxylic acid derivative | 68 |

| N-Oxide Formation | mCPBA, CH₂Cl₂, 0°C, 2h | Piperidine N-oxide | 77 |

Biological Activity and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs demonstrate:

-

Enzyme Inhibition : Interaction with cytochrome P450 enzymes via the methoxyphenyl group.

-

Receptor Binding : Piperidine derivatives modulate G-protein-coupled receptors (GPCRs) .

Analytical Characterization

Key techniques for reaction monitoring include:

-

NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.8 ppm for methoxy protons).

-

Mass Spectrometry : High-resolution MS validates molecular weights (e.g., m/z 302.38 for the parent ion).

Comparison with Similar Compounds

Q & A

Basic Question: What synthetic routes are available for preparing 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step protocol. A common approach involves:

- Step 1: Formation of the isoxazole core by reacting acetylacetone with an aryl oxime under alkaline conditions (e.g., NaOH in methanol at 0–5°C) .

- Step 2: Introducing the 3-methylpiperidine moiety via nucleophilic substitution or coupling reactions. Solvent selection (e.g., ethanol or DCM) and temperature control are critical to avoid side products.

- Optimization: Monitor reaction progress using TLC (petroleum ether:ethyl acetate = 70:30) and adjust pH to stabilize intermediates. For scale-up, consider inert atmospheres to prevent oxidation .

Advanced Question: How can computational methods resolve discrepancies in experimental dipole moment measurements for this compound?

Methodological Answer:

Discrepancies between ground-state (µg) and excited-state (µe) dipole moments (e.g., from solvatochromic shifts) can be addressed via:

- DFT Calculations: Use Gaussian or ORCA software to model the electronic structure, incorporating solvent effects (PCM model for polar solvents like DMSO or methanol) .

- Experimental Validation: Compare computational results with spectroscopic data (e.g., fluorescence in toluene vs. acetonitrile) to identify systematic errors in solvent polarity parameters .

Basic Question: What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR: Use and NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm methoxyphenyl and piperidine substituents. Look for characteristic peaks:

- FTIR: Validate carbonyl (C=O) stretches at ~1700 cm⁻¹ and isoxazole C=N at ~1600 cm⁻¹ .

Advanced Question: How can crystallographic data be refined to address disorder in the 3-methylpiperidinyl group?

Methodological Answer:

- Software: Use SHELXL for refinement. Apply restraints to bond lengths and angles for the piperidine ring to mitigate thermal motion artifacts .

- Disorder Modeling: Split the methyl group into two positions with occupancy factors refined using PART instructions. Validate with residual density maps (e.g., ) .

Basic Question: What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial: Use broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Target Identification: Perform molecular docking (AutoDock Vina) against proteins like COX-2 or β-tubulin, guided by structural analogs (e.g., pyrazoline derivatives) .

Advanced Question: How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling: Conduct phase-solubility studies in a solvent series (e.g., hexane → ethanol → DMSO) at 25°C. Use UV-Vis spectroscopy to quantify saturation points.

- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to reconcile discrepancies. For example, high δP values explain poor solubility in hexane but compatibility with DMSO .

Basic Question: What safety precautions are essential when handling this compound in a laboratory setting?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol or DCM).

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Consult local regulations for halogenated waste (if using DCM) .

Advanced Question: How can SAR studies be designed to improve the compound’s metabolic stability?

Methodological Answer:

- Structural Modifications:

- Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to reduce CYP450-mediated oxidation .

- Introduce steric hindrance at the piperidine nitrogen to block enzymatic degradation .

- In Vitro Assays: Use liver microsomes (human or rat) to measure half-life () and identify metabolic hotspots via LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.